Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity Differentiate the Tosyl Derivative from the N-Tolyl Analog
The target compound's TPSA (93.8 Ų) and hydrogen-bond acceptor count (7) are substantially higher than those of the closest purchasable comparator, 1-(p-tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (TPSA 51.2 Ų; H-bond acceptors 4) [1]. The difference originates exclusively from the sulfonyl group, which contributes two additional H-bond acceptors and about 42.6 Ų of polar surface area. In the absence of direct experimental solubility data for the target compound, this computed difference supports a prediction of improved aqueous solubility and reduced passive membrane permeability relative to the N-tolyl analog.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H‑bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA 93.8 Ų; H‑bond acceptors 7 |
| Comparator Or Baseline | 1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (CAS 17766-75-5): TPSA 51.2 Ų; H‑bond acceptors 4 |
| Quantified Difference | ΔTPSA = +42.6 Ų (≈83 % increase); ΔH‑bond acceptors = +3 |
| Conditions | Computed values from PubChem (XLogP3-AA) and Chemsrc; experimental verification recommended. |
Why This Matters
A TPSA above 90 Ų places the compound in a different permeability and solubility class than the N-tolyl analog, directly impacting any biological screen that depends on passive cellular uptake or aqueous formulation.
- [1] PubChem Compound Summary for CID 1965539, (4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone, National Center for Biotechnology Information, accessed May 2026. View Source
